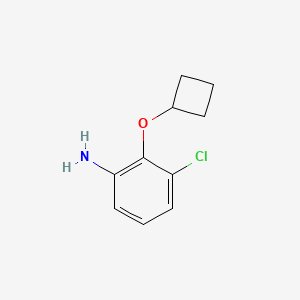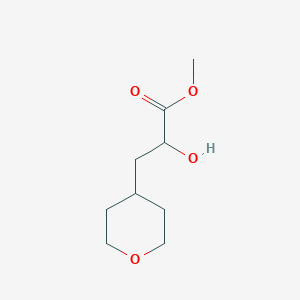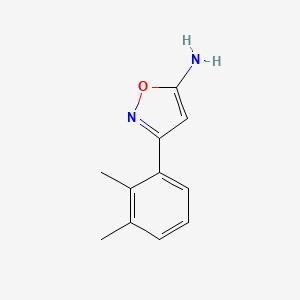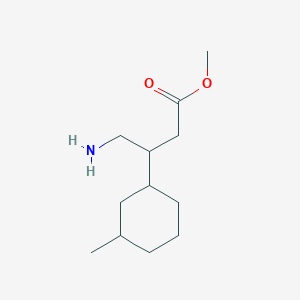
Potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate is a chemical compound with a unique structure that combines a pyridine ring with a butanoate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate typically involves the reaction of 2-methylpyridine with a suitable butanoate precursor under controlled conditions. The reaction is often catalyzed by a base such as potassium hydroxide, which facilitates the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain a high-purity product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The pyridine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound can be used in biochemical assays and studies involving enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- Potassium 3-methyl-2-(2-methylpyridin-4-yl)propanoate
- Potassium 3-methyl-2-(2-methylpyridin-4-yl)pentanoate
Comparison: Potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it suitable for specific applications .
Propriétés
Formule moléculaire |
C11H14KNO2 |
|---|---|
Poids moléculaire |
231.33 g/mol |
Nom IUPAC |
potassium;3-methyl-2-(2-methylpyridin-4-yl)butanoate |
InChI |
InChI=1S/C11H15NO2.K/c1-7(2)10(11(13)14)9-4-5-12-8(3)6-9;/h4-7,10H,1-3H3,(H,13,14);/q;+1/p-1 |
Clé InChI |
YASBLCYHRRMTAN-UHFFFAOYSA-M |
SMILES canonique |
CC1=NC=CC(=C1)C(C(C)C)C(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]-N-methylformamido}butanoic acid](/img/structure/B13613111.png)




![rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans](/img/structure/B13613158.png)


![3-[(3-Aminophenyl)amino]piperidine-2,6-dionedihydrochloride](/img/structure/B13613178.png)
